molecular formula C13H13ClN2O3 B12932622 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12932622
M. Wt: 280.70 g/mol
InChI Key: HUGFXTHIJMGASM-UHFFFAOYSA-N
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Description

4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-ethylphenol with chloromethyl methyl ether to form 3-ethylphenoxymethyl chloride. This intermediate is then reacted with 4-chloro-1H-pyrazole-3-carboxylic acid under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of 1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The ethylphenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrazole-3-carboxylic acid: Lacks the ethylphenoxy group, resulting in different chemical properties.

    1-((3-Ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Lacks the chloro group, affecting its reactivity and biological activity.

    4-Chloro-1-((3-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

Uniqueness

4-Chloro-1-((3-ethylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the chloro group, ethylphenoxy group, and carboxylic acid group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

4-chloro-1-[(3-ethylphenoxy)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13ClN2O3/c1-2-9-4-3-5-10(6-9)19-8-16-7-11(14)12(15-16)13(17)18/h3-7H,2,8H2,1H3,(H,17,18)

InChI Key

HUGFXTHIJMGASM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCN2C=C(C(=N2)C(=O)O)Cl

Origin of Product

United States

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